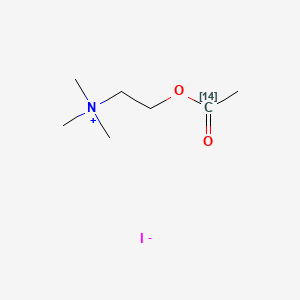
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a synthetic compound used primarily in carbohydrate chemistry. It is known for its role as an intermediate in the synthesis of various glycosides and other carbohydrate derivatives . The compound has a molecular formula of C15H18N4O5 and a molecular weight of 334.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the benzylidene protection of the 4,6-hydroxyl groups of 2-acetamido-2-deoxy-D-glucose, followed by the conversion of the remaining free hydroxyl group to an azide . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium azide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azide introduction and hydrogen gas for reduction reactions. Solvents like methanol and catalysts such as palladium on carbon are also frequently used .
Major Products
The major products formed from these reactions include amines and other substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its role as a glycosyl donor or acceptor in various chemical reactions. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it valuable in the synthesis of complex carbohydrate structures and glycosylated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: This compound is similar in structure but differs in the configuration of the glycosidic linkage.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound has additional benzyl protection on the 3-hydroxyl group.
Uniqueness
2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is unique due to its specific protection pattern and the presence of the azide group, which allows for versatile chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C15H18N4O5 |
|---|---|
Molekulargewicht |
334.33 g/mol |
IUPAC-Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-,15?/m1/s1 |
InChI-Schlüssel |
PEVZMZIOLKXJNJ-SNOSIHCHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])O |
Kanonische SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B13812769.png)








![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)




